キノキサリン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

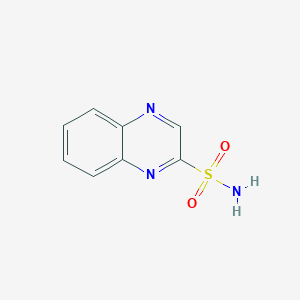

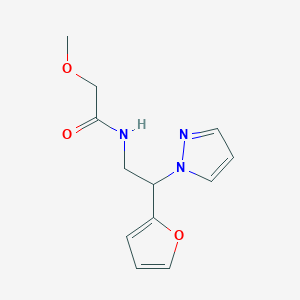

Quinoxaline-2-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by a quinoxaline ring system fused with a sulfonamide group, which enhances its biological activity and therapeutic potential .

科学的研究の応用

Quinoxaline-2-sulfonamide has a wide range of applications in scientific research, including:

作用機序

Target of Action

Quinoxaline-2-sulfonamide is a compound that has been found to have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .

Mode of Action

The mode of action of Quinoxaline-2-sulfonamide involves its interaction with its targets, leading to various changes. For instance, sulfonamides, like Quinoxaline-2-sulfonamide, inhibit the bacterial enzyme dihydropteroate synthetase, which is necessary for the synthesis of folic acid . Without folic acid, bacteria cannot replicate, leading to their eventual death .

Biochemical Pathways

Quinoxaline-2-sulfonamide affects the biochemical pathway involved in the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) into folic acid . This disruption affects the downstream effects of bacterial replication, as folic acid is crucial for bacterial growth and multiplication .

Pharmacokinetics

It’s known that the topological polar surface area (tpsa) is a good indicator of drug absorption in the intestines, caco-2 monolayer penetration, and blood-brain barrier crossing

Result of Action

The molecular and cellular effects of Quinoxaline-2-sulfonamide’s action result in the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This leads to the death of the bacteria, making Quinoxaline-2-sulfonamide an effective antibacterial agent .

Safety and Hazards

When handling Quinoxaline-2-sulfonamide, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks and flame .

将来の方向性

生化学分析

Biochemical Properties

Quinoxaline-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s broad range of biomedical activities .

Cellular Effects

Quinoxaline-2-sulfonamide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Quinoxaline-2-sulfonamide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Quinoxaline-2-sulfonamide can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Quinoxaline-2-sulfonamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Quinoxaline-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Quinoxaline-2-sulfonamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Quinoxaline-2-sulfonamide and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2-sulfonamide typically involves the reaction of substituted amines with quinoxaline-containing sulfonyl chloride. This reaction is often carried out under mild conditions, using solvents such as dichloromethane or ethanol, and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of quinoxaline-2-sulfonamide can be achieved through large-scale batch or continuous flow processes. These methods often employ green chemistry principles to minimize environmental impact, utilizing catalysts and recyclable solvents to enhance efficiency and reduce waste .

化学反応の分析

Types of Reactions: Quinoxaline-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Nucleophiles: Ammonia, amines.

Major Products Formed: The major products formed from these reactions include quinoxaline-2-sulfonic acid, reduced quinoxaline-2-sulfonamide derivatives, and various substituted quinoxaline compounds .

類似化合物との比較

Quinoxaline-1,4-dioxide: Known for its antimicrobial and anticancer properties.

Quinoxaline-2-carbonitrile: Exhibits significant antitumor activity.

Quinoxaline-2-carboxamide: Used in the development of pharmaceuticals with various therapeutic applications.

Uniqueness: Quinoxaline-2-sulfonamide stands out due to its enhanced biological activity conferred by the sulfonamide group. This modification not only increases its solubility and stability but also broadens its spectrum of activity against different biological targets .

特性

IUPAC Name |

quinoxaline-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZGSKFHIFQBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2586118.png)

![N-(4-acetylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2586119.png)

![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2586123.png)

![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride](/img/structure/B2586124.png)

![N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2586127.png)

![3-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2586129.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-cyanophenyl)acetamide](/img/structure/B2586134.png)

![N-(2,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2586141.png)